N'-(3-(Benzyloxy)benzylidene)-2-(1-naphthyloxy)propanohydrazide
Description
N’-(3-(Benzyloxy)benzylidene)-2-(1-naphthyloxy)propanohydrazide is a complex organic compound that features both benzyloxy and naphthyloxy functional groups
Properties
CAS No. |
765291-59-6 |
|---|---|
Molecular Formula |
C27H24N2O3 |
Molecular Weight |
424.5 g/mol |
IUPAC Name |
2-naphthalen-1-yloxy-N-[(E)-(3-phenylmethoxyphenyl)methylideneamino]propanamide |
InChI |
InChI=1S/C27H24N2O3/c1-20(32-26-16-8-13-23-12-5-6-15-25(23)26)27(30)29-28-18-22-11-7-14-24(17-22)31-19-21-9-3-2-4-10-21/h2-18,20H,19H2,1H3,(H,29,30)/b28-18+ |
InChI Key |
VHYPUSZTGMADCH-MTDXEUNCSA-N |
Isomeric SMILES |
CC(C(=O)N/N=C/C1=CC(=CC=C1)OCC2=CC=CC=C2)OC3=CC=CC4=CC=CC=C43 |
Canonical SMILES |
CC(C(=O)NN=CC1=CC(=CC=C1)OCC2=CC=CC=C2)OC3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-(Benzyloxy)benzylidene)-2-(1-naphthyloxy)propanohydrazide typically involves a multi-step process. One common method includes the condensation reaction between 3-(benzyloxy)benzaldehyde and 2-(1-naphthyloxy)propanohydrazide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to proceed efficiently.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-(3-(Benzyloxy)benzylidene)-2-(1-naphthyloxy)propanohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in ethanol or methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N’-(3-(Benzyloxy)benzylidene)-2-(1-naphthyloxy)propanohydrazide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical products.
Mechanism of Action
The mechanism of action of N’-(3-(Benzyloxy)benzylidene)-2-(1-naphthyloxy)propanohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-isopropyl-N-methyl-3-(1-naphthyloxy)-1-propanamine oxalate
- N-[3-(1-naphthyloxy)propyl]guanidine, nitrate salt
- N-benzyl-3-[(1-naphthyloxy)methyl]benzamide
Uniqueness
N’-(3-(Benzyloxy)benzylidene)-2-(1-naphthyloxy)propanohydrazide is unique due to its specific combination of benzyloxy and naphthyloxy groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
N'-(3-(Benzyloxy)benzylidene)-2-(1-naphthyloxy)propanohydrazide is a synthetic compound that has garnered interest for its potential biological activities, particularly in the fields of cancer research and anti-inflammatory applications. This article provides a detailed overview of its biological activity, synthesis, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C27H24N2O3
- CAS Number : 765291-59-6
The structure features a hydrazide functional group, which is often associated with various biological activities due to its ability to form hydrogen bonds and interact with biological macromolecules.
Anticancer Activity
Recent studies have explored the anticancer potential of this compound. In vitro assays have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it was tested against human neuroblastoma cells and showed significant inhibition of cell proliferation.
Table 1: Cytotoxic Effects on Cancer Cell Lines
The mechanism of action appears to involve the induction of apoptosis through the activation of caspases, which are crucial in the apoptotic pathway. This suggests that the compound may disrupt cellular homeostasis in cancer cells, leading to programmed cell death.
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has been evaluated for its anti-inflammatory effects. In a study involving dextran sulfate sodium (DSS)-induced colitis in mice, the compound demonstrated significant protective effects against inflammation.
Table 2: Anti-inflammatory Effects in DSS-Induced Colitis
The results indicated a reduction in inflammatory mediators such as IL-6 and COX-2, suggesting that the compound may inhibit the NFκB signaling pathway involved in inflammation.
Case Study 1: Neuroblastoma Treatment
A recent study focused on the efficacy of this compound in treating neuroblastoma. The compound was administered to mice with induced tumors, resulting in a significant reduction in tumor size compared to controls. Histological analysis revealed decreased cell proliferation and increased apoptosis markers.
Case Study 2: Inflammatory Bowel Disease (IBD)
In another study examining IBD, mice treated with this compound showed improved clinical scores and reduced colon damage compared to untreated groups. The therapeutic potential of this compound for managing IBD symptoms was highlighted by its ability to modulate immune responses effectively.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
